molecular formula C9H8F3NO2 B1444676 Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate CAS No. 1361310-74-8

Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate

Cat. No.: B1444676
CAS No.: 1361310-74-8
M. Wt: 219.16 g/mol
InChI Key: YPWORDDMSCLNSH-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate is a fluorinated organic compound with the molecular formula C9H8F3NO2. This compound is characterized by the presence of a pyridine ring substituted with fluorine atoms and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and reduced or oxidized forms of the original compound .

Scientific Research Applications

Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorinated pyridine ring. The electron-withdrawing effect of the fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-fluoropyridin-2-yl)acetate
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Fluorinated quinolines

Uniqueness

Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate is unique due to the presence of both difluoro and fluoropyridinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWORDDMSCLNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-bromo-5-fluoropyridine (2 g, 11.36 mmol) and ethyl 2-bromo-2,2-difluoroacetate (1.6 mL, 12.5 mmol) in DMSO (4 mL) was added copper powder (1.6 g, 24.98 mmol) and the mixture was stirred at 50° C. overnight in a sealed flask. The mixture was diluted with DMSO (10 mL) and filtered through Celite. Then water and EtOAc were added and the mixture was shaken and again filtered through Celite. The organic layer was washed with water (1×) and brine (1×) and dried over sodium sulfate, and concentrated to afford ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate as a yellow oil (1.5 g, 60%). 1H NMR (300 MHz, CDCl3) δ 1.34 (t, 3H), 4.38 (q, 2H), 7.56 (dt, 1H), 7.77 (dd, 1H), 8.50 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
1.6 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Reactant of Route 2
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Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate

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